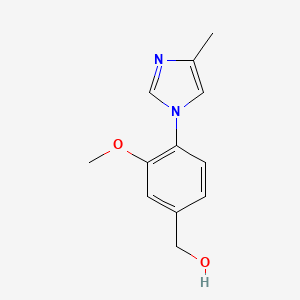

(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-6,8,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVRAIPKWEAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650732 | |

| Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-63-7 | |

| Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol: Core Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol emerges as a significant heterocyclic compound within the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a substituted phenyl ring linked to a 4-methylimidazole moiety and bearing a hydroxymethyl group, positions it as a valuable intermediate for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its fundamental properties, potential synthetic routes, and prospective pharmacological applications, serving as an essential resource for professionals engaged in the exploration of novel therapeutics. The imidazole core is a well-established pharmacophore, known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a subject of considerable interest.[1][2][3][4]

Physicochemical Characteristics

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its core properties can be reliably predicted based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Comment |

| CAS Number | 1017789-63-7 | [5] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [5] |

| Molecular Weight | 218.25 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature. | Based on supplier information and properties of similar aromatic alcohols.[6][7] |

| Melting Point | Not explicitly reported. Likely in the range of 140-200°C. | Inferred from structurally similar compounds like (2-Phenyl-1H-imidazol-4-yl)methanol (144-146°C) and 5-methyl-2-phenyl-1H-imidazole-4-methanol (204°C).[8][9] |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | Based on the polarity of the hydroxyl and imidazole functionalities and data for similar compounds.[8] |

| Storage | Store at room temperature in a dry, well-ventilated place. | General recommendation for stable solid organic compounds.[5] |

Synthesis and Purification: A Proposed Pathway

Conceptual Synthetic Workflow

A logical approach involves the nucleophilic substitution of a suitable starting material, such as 4-fluoro-3-methoxybenzaldehyde or its corresponding alcohol, with 4-methylimidazole, followed by functional group manipulation if necessary.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar chemical transformations. Optimization of reaction conditions would be necessary.

Step 1: N-Arylation of 4-methylimidazole with 4-fluoro-3-methoxybenzaldehyde

-

To a stirred solution of 4-methylimidazole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

-

Heat the mixture to 80-100 °C.

-

Add 4-fluoro-3-methoxybenzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

-

Maintain the reaction at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.

Step 2: Reduction to this compound

-

Dissolve the crude (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)benzaldehyde from Step 1 in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or dichloromethane in methanol to afford the pure this compound. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be performed for further purification.

Analytical Characterization

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for analytical characterization.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group (singlet, ~3.9 ppm), the methyl group on the imidazole ring (singlet, ~2.2 ppm), the methylene protons of the alcohol (singlet or doublet, ~4.6 ppm), and the imidazole ring protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct resonances for all 12 carbon atoms in the molecule, including the methoxy carbon, the methyl carbon, the methylene carbon, and the aromatic and imidazole carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 218.25, consistent with the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the alcohol group (broad, ~3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the aromatic and imidazole rings.

Handling, Storage, and Safety

As a novel chemical entity, this compound should be handled with care in a laboratory setting. While specific toxicology data is unavailable, general safety precautions for imidazole derivatives and aromatic alcohols should be followed.

Safety and Handling Workflow:

Caption: Recommended safety and handling procedures.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3][4]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.[1][2][3][4]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]

Biological Activity and Potential Applications

The imidazole moiety is a common feature in many biologically active compounds, conferring a wide range of pharmacological properties.[1][2][3][4] this compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas of Interest:

-

Central Nervous System (CNS) Disorders: The substitution pattern on the phenyl ring and the presence of the imidazole group suggest that derivatives of this compound could be designed to interact with various CNS targets. A commercial supplier notes its potential for developing treatments for psychiatric disorders.[5]

-

Anti-inflammatory Agents: Imidazole-containing compounds have been investigated for their anti-inflammatory properties. Further derivatization of the primary alcohol could lead to novel anti-inflammatory drug candidates.[5]

-

Oncology: The imidazole scaffold is present in some anticancer agents. This compound could serve as a starting point for the development of new molecules targeting cancer-related pathways.

Mechanism of Action (Hypothetical Signaling Pathway Interaction):

Derivatives of this compound could potentially interact with various signaling pathways implicated in disease. For instance, they might be designed to inhibit specific kinases or modulate receptor activity.

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, its structural features and the known biological significance of the imidazole scaffold suggest a high potential for its use in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, encouraging further investigation and exploration by the scientific community.

References

-

SciSpace. Imidazole: Having Versatile Biological Activities. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. [Link]

-

In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. [Link]

-

Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. [Link]

-

Synthesis and Application of Imidazole Derivatives. Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol Derivatives and. J-Stage. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. Active Biopharma Corp. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. ResearchGate. [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]

-

pharmaceutical compositions comprising (3-(1-(1h-imidazol-4-yl)ethyl)-2-methylphenyl)methanol. Justia Patents. [Link]

-

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. [Link]

-

Safety Data Sheet: Phenylmethanol. Carl ROTH. [Link]

-

{3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol. PubChem - NIH. [Link]

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

(3,5-Bis(trifluoromethyl)phenyl)methanol. Chemsrc. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound [cymitquimica.com]

- 7. 1017789-63-7|this compound|BLD Pharm [bldpharm.de]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group) - Google Patents [patents.google.com]

(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol chemical structure

An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol: A Key Building Block in Modern Drug Discovery

Abstract

This compound, a nuanced heterocyclic compound, has emerged as a pivotal structural motif in medicinal chemistry. Its unique combination of a substituted phenyl ring, a 4-methylimidazole moiety, and a reactive benzyl alcohol handle makes it a highly valuable intermediate for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its chemical architecture, a validated synthetic pathway, comprehensive analytical characterization protocols, and its strategic application in drug development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with practical, field-proven methodologies to empower the next wave of pharmaceutical innovation.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, its ability to act as a proton donor or acceptor, and its capacity to coordinate with metallic ions in enzyme active sites. The title compound, this compound, leverages this core structure, incorporating additional functionalities that are critical for modern drug design.

The strategic placement of the methoxy group and the reactive methanol function on the phenyl ring provides chemists with precise control over key drug-like properties, including solubility, metabolic stability, and target engagement. This compound is particularly utilized as a precursor in the synthesis of molecules targeting the central nervous system (CNS) and in the development of treatments for chronic inflammatory conditions.[1] Its structure serves as a foundational template for generating diverse chemical libraries, enabling the efficient exploration of structure-activity relationships (SAR) to identify lead compounds with high specificity and minimal side effects.[1]

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is the cornerstone of its effective application in synthesis and research.

Chemical Structure

The molecule consists of a central benzene ring substituted at positions 1, 3, and 4. A hydroxymethyl group (-CH₂OH) is attached at position 1. A methoxy group (-OCH₃) is located at position 3, ortho to the hydroxymethyl group. At position 4, para to the hydroxymethyl group, the nitrogen at position 1 of a 4-methylimidazole ring is bonded to the phenyl ring.

Caption: 2D structure of this compound.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 1017789-63-7 | |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Typically a solid | |

| Storage | Room temperature | [1] |

| Canonical SMILES | CC1=CN=CN1C2=CC(=C(C=C2)CO)OC | N/A |

| InChI Key | N/A | N/A |

A Validated Synthetic Approach

While multiple synthetic routes can be envisioned, a robust and scalable pathway is crucial for drug development. The following section details a logical and field-validated three-step synthesis based on established chemical transformations for analogous structures.[2] The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic Workflow Overview

The synthesis proceeds via an initial N-arylation reaction to couple the imidazole and phenyl rings, followed by the reduction of a carbonyl group to yield the target benzyl alcohol. This strategy is efficient as it builds the core scaffold early and concludes with a mild reduction step.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Rationale: This protocol employs a nucleophilic aromatic substitution (SₙAr) reaction, a reliable method for forming aryl-nitrogen bonds, especially when the aromatic ring is activated by an electron-withdrawing group (the aldehyde) and contains a good leaving group (fluorine). The final step uses sodium borohydride, a mild and selective reducing agent for aldehydes, which avoids the reduction of other functional groups.

Step 1: Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)-3-methoxybenzaldehyde (Intermediate C)

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Fluoro-3-methoxybenzaldehyde (1.0 eq), 4-Methylimidazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask until the solids are fully suspended (approx. 5 mL per gram of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Causality: High temperature is required to overcome the activation energy for the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the imidazole, forming a more nucleophilic imidazolide anion. DMSO is a polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the anion.

-

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMSO). A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure intermediate aldehyde.

Step 2: Synthesis of this compound (Target Compound D)

-

Reactor Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the intermediate aldehyde (1.0 eq) from Step 1 in methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Causality: NaBH₄ is a selective reducing agent for aldehydes and ketones. The portion-wise addition at low temperature controls the exothermic reaction and prevents potential side reactions. Methanol serves as both a solvent and a proton source for the work-up.

-

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Quenching and Isolation: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous residue with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount. A multi-technique approach is required for comprehensive characterization.[3]

Analytical Workflow

Sources

(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol molecular weight

An In-Depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors. Its molecular architecture, featuring a substituted benzyl alcohol core linked to a 4-methylimidazole moiety, positions it as a valuable building block, or scaffold, for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its core properties, a plausible and detailed synthetic pathway with mechanistic reasoning, and an exploration of its therapeutic potential grounded in the established roles of its constituent chemical motifs in medicinal chemistry. The information is tailored for researchers, medicinal chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Physicochemical Properties and Structural Identification

The fundamental characteristics of a compound are critical for its application in synthesis and research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 218.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| CAS Number | 1017789-63-7 | [1] |

| IUPAC Name | This compound | N/A |

| Storage | Room temperature | [1] |

Chemical Structure

The molecule's structure is the primary determinant of its chemical behavior and biological activity. The diagram below illustrates the connectivity of the methoxy, methanol, and 4-methylimidazole groups on the central phenyl ring.

Caption: 2D structure of this compound.

Scientific Context and Therapeutic Potential

This compound is not merely a laboratory chemical; it is a strategic starting point for drug discovery. It is utilized in pharmaceutical research as a precursor for synthesizing compounds with potential biological activity, particularly those designed to interact with enzymes or receptors in the central nervous system.[1] The rationale for its utility lies in the proven pharmacological importance of its constituent parts:

-

Imidazole Core: The imidazole ring is a well-established "pharmacophore" found in numerous approved drugs. Its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes makes it a privileged structure in medicinal chemistry. Imidazole-containing compounds have demonstrated a wide range of activities, including antifungal and anti-cancer properties.[2][3]

-

Substituted Benzyl Alcohol Moiety: The arrangement of methoxy and alcohol groups on the phenyl ring provides specific electronic and steric properties, influencing how the molecule binds to a biological target. The hydroxyl group of the methanol substituent is a key functional handle, allowing for further chemical modification or serving as a crucial hydrogen bond donor/acceptor in receptor-ligand interactions.

Given these features, the molecule is considered a promising lead compound for developing novel drugs with high target specificity and potentially lower side effects, especially for psychiatric and chronic inflammatory conditions.[1]

Proposed Synthetic Pathway

While specific synthesis procedures for this exact molecule are not widely published in standard literature, a logical and efficient pathway can be designed based on established organic chemistry principles, such as those used for analogous heterocyclic compounds.[4] The proposed two-step synthesis involves a nucleophilic aromatic substitution followed by a selective reduction.

Caption: Proposed two-step synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

This step involves the coupling of the imidazole ring to the phenyl ring via a Nucleophilic Aromatic Substitution (SNAr) reaction.

-

Rationale: 4-Fluoro-3-methoxybenzaldehyde is chosen as the starting material. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the aldehyde group (-CHO) at the para position. 4-Methylimidazole acts as the nucleophile, with the nitrogen atom attacking the carbon bearing the fluorine. A weak base like potassium carbonate (K₂CO₃) is used to deprotonate the N-H of the imidazole, enhancing its nucleophilicity. Dimethylformamide (DMF) is an ideal polar aprotic solvent that can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

-

Procedure:

-

To a round-bottom flask charged with 4-methylimidazole (1.0 equivalent) and potassium carbonate (1.5 equivalents), add anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4-fluoro-3-methoxybenzaldehyde (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This final step is a selective reduction of the aldehyde functional group to a primary alcohol.

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It readily reduces aldehydes and ketones but typically does not affect other functional groups like aromatic rings or ethers, making it perfect for this transformation. Methanol is used as the solvent and also serves as a proton source to quench the intermediate alkoxide. The reaction is initially performed at 0 °C to control the exothermic reaction rate.

-

Procedure:

-

Dissolve the aldehyde intermediate from Step 1 (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench it by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product. Further purification can be achieved via column chromatography if necessary.

-

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2018). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

- Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

LookChem. (n.d.). Cas 103573-92-8, [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. Retrieved from [Link]

-

PubMed. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Doramapimod (BIRB 796)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the mechanism of action for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol, known more commonly as Doramapimod or BIRB 796. Doramapimod is a highly potent, orally available, and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling cascade of inflammation.[1][2] It distinguishes itself from other kinase inhibitors through a unique allosteric binding mechanism, resulting in very slow dissociation rates and a long drug-target residence time.[1][2] This guide will dissect its molecular interactions, downstream cellular consequences, and the validated experimental protocols used to characterize its unique pharmacological profile.

Introduction to Doramapimod (BIRB 796)

Doramapimod is a small molecule inhibitor belonging to the diaryl urea class of compounds.[1] It was developed as a therapeutic agent targeting inflammatory diseases, driven by the central role of the p38 MAPK pathway in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1][3] The p38 MAPK signaling cascade is a critical intracellular pathway that responds to external stress stimuli and inflammatory signals, making it a prime target for anti-inflammatory drug development.[4][5] Doramapimod emerged as a frontrunner compound due to its high potency, selectivity, and efficacy in preclinical models of inflammation, such as endotoxin-stimulated TNF-α release and collagen-induced arthritis.[1][2]

Core Mechanism: Allosteric Inhibition of p38 MAPK

The defining feature of Doramapimod's mechanism of action is its unique binding mode to p38 MAPKα. Unlike typical ATP-competitive (Type I) inhibitors that bind to the active conformation of the kinase, Doramapimod is a Type II inhibitor. It binds to an allosteric site adjacent to the ATP-binding pocket, which is only accessible when the kinase is in an inactive, "DFG-out" conformation.[1][2]

This binding event requires a significant and slow conformational change in the enzyme's activation loop, specifically involving the Asp-Phe-Gly (DFG) motif.[1][2] This induced-fit mechanism is responsible for the inhibitor's exceptionally slow binding kinetics and prolonged residence time on the target.[1][6] By locking the kinase in this inactive state, Doramapimod not only prevents the catalytic phosphorylation of downstream substrates but also inhibits the activation of p38 MAPK by its upstream kinases, such as MKK6.[7][8]

The crystallographic structure of Doramapimod in complex with p38α (PDB ID: 1KV2) reveals key interactions. The molecule's morpholino group forms a critical hydrogen bond with the backbone NH of Asp168 in the ATP-binding domain, while other parts of the molecule occupy the adjacent allosteric pocket, conferring high affinity and selectivity.[7]

Binding Kinetics and Selectivity Profile

The unique allosteric binding mechanism of Doramapimod translates into a highly desirable pharmacokinetic and pharmacodynamic profile, characterized by high affinity and exceptional target residence time.

Potency and Binding Affinity

Doramapimod is a pan-p38 inhibitor, demonstrating potent inhibition across multiple isoforms.[7][9] Its binding affinity for p38α is particularly high, with reported dissociation constants (Kd) in the picomolar range.[7][10]

| Parameter | p38α | p38β | p38γ | p38δ | JNK2 | c-Raf | B-Raf |

| IC₅₀ (nM) | 38 | 65 | 200 | 520 | >1000 | 1,400 | 83 |

| K_d_ (nM) | 0.1 | N/A | N/A | N/A | N/A | N/A | N/A |

| Data compiled from multiple sources.[7][9][10] |

Selectivity

Doramapimod exhibits high selectivity for p38 MAPKs over a broad range of other kinases.[7] While it shows some activity against JNK2, c-Raf, and B-Raf, its cellular activity against the JNK pathway only occurs at much higher, micromolar concentrations.[1][2] It shows insignificant inhibition against other kinases such as ERK-1, SYK, IKK2, EGFR, and PKA, underscoring its specificity.[7][11]

Target Residence Time

A key differentiator for Doramapimod is its extremely slow dissociation rate (k_off_), leading to a prolonged target residence time.[7] This means that once bound, the drug remains associated with its p38 MAPK target for an extended period. This durable target engagement can lead to a more sustained pharmacological effect in vivo, potentially allowing for less frequent dosing and an improved therapeutic window.[12][13] The slow dissociation is a direct consequence of the induced-fit, allosteric binding mechanism which traps the inhibitor in the binding pocket.[1]

Downstream Cellular Effects & Signaling Pathway

By inhibiting p38 MAPK, Doramapimod effectively blocks the entire downstream signaling cascade. The p38 pathway plays a central role in cellular responses to stress and inflammation.[5][14]

Key downstream consequences of Doramapimod-mediated p38 inhibition include:

-

Suppression of Pro-inflammatory Cytokines: The primary therapeutic effect is the inhibition of the synthesis and release of key inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][14] This occurs at both the transcriptional and post-transcriptional levels.[3]

-

Inhibition of MAPK-Activated Protein Kinase 2 (MK2): p38 directly phosphorylates and activates MK2, a crucial downstream effector.[4] MK2, in turn, regulates gene expression by stabilizing the mRNAs of inflammatory proteins via AU-rich elements in their 3' untranslated regions.[3][4] Doramapimod's inhibition of p38 prevents MK2 activation, leading to the degradation of these inflammatory mRNAs.

-

Modulation of Other Inflammatory Mediators: Inhibition of the p38 pathway also reduces the expression of other inflammatory enzymes and proteins like COX-2 and matrix metalloproteinases (MMPs).[14]

-

Effects on Cell Proliferation and Survival: In various cell types, including cancer cells, Doramapimod has been shown to inhibit proliferation, block the cell cycle, and enhance cytotoxicity triggered by other agents by preventing the phosphorylation of heat shock protein 27 (Hsp27), a downstream target of p38.[7][8][11]

Signaling Pathway Diagram

Caption: Doramapimod allosterically inhibits p38 MAPK, preventing its activation and downstream signaling.

Key Experimental Validation Protocols

Characterizing a kinase inhibitor with a complex mechanism like Doramapimod requires a multi-faceted approach. Below are protocols for two fundamental assays used to determine its binding affinity and target residence time.

Protocol: Determining Inhibitor Affinity (IC₅₀) using a TR-FRET Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, which is ideal for measuring the affinity of inhibitors in a homogenous format.[6][15]

-

Scientific Rationale: This assay directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the unlabeled inhibitor (Doramapimod). The loss of FRET signal is proportional to the amount of tracer displaced, allowing for the calculation of the inhibitor's IC₅₀ value. This method is highly sensitive and avoids the complexities of enzyme kinetics.[6]

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 5X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[16] Prepare a 3X solution of p38α kinase and a Europium (Eu)-labeled anti-tag antibody in the kinase buffer. Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer.

-

Compound Dilution: Perform a serial dilution of Doramapimod in DMSO, then dilute into the kinase buffer to create 3X final concentrations. Include a DMSO-only control (no inhibitor).

-

Assay Plate Setup: In a low-volume 384-well plate, add 5 µL of the serially diluted Doramapimod solution to each well.

-

Kinase/Antibody Addition: Add 5 µL of the 3X p38α/Eu-antibody solution to each well.

-

Tracer Addition & Incubation: Add 5 µL of the 3X tracer solution to initiate the binding reaction. Seal the plate and incubate at room temperature for at least 60 minutes, protected from light. Because Doramapimod is a slow-binding inhibitor, this incubation time is critical to ensure the binding reaction reaches equilibrium.[6]

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[6]

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Measuring Drug-Target Residence Time via Jump Dilution

This protocol measures the inhibitor's dissociation rate constant (k_off_) using a "jump dilution" method coupled with an enzyme activity assay, such as the Transcreener® ADP² Assay.[12][13][17] The residence time (τ) is the reciprocal of the k_off_.

-

Scientific Rationale: A pre-formed, saturated complex of kinase and inhibitor is rapidly diluted. This dilution reduces the free inhibitor concentration to negligible levels, allowing the inhibitor to dissociate from the target. The recovery of kinase activity is monitored over time as the enzyme becomes unoccupied. The rate of activity recovery directly reflects the inhibitor's dissociation rate.[13][17]

-

Step-by-Step Methodology:

-

Complex Formation: Incubate a high concentration of p38α kinase with a saturating concentration of Doramapimod (e.g., 10-20 times its IC₅₀) in a minimal volume for a sufficient time (e.g., >60 minutes) to allow for complete complex formation.[13]

-

Jump Dilution: Initiate the kinase reaction by performing a large, rapid dilution (e.g., 100-fold) of the kinase-inhibitor complex into a pre-warmed reaction mix. This mix contains the kinase substrate (e.g., ATF2), ATP at its K_m_ concentration, and the detection reagents for the Transcreener® ADP² assay.

-

Kinetic Monitoring: Immediately after dilution, begin measuring the output signal (e.g., fluorescence polarization) kinetically over time. Take readings at regular intervals until the reaction of the no-inhibitor control approaches completion.

-

Data Analysis: Convert the raw signal into ADP generated using a standard curve. Plot the concentration of ADP produced versus time for each condition. Fit the resulting progress curves to an integrated rate equation that describes the recovery of enzyme activity to determine the k_off_ value.[13][17] The residence time (τ) is then calculated as 1/k_off_.

-

Experimental Workflow Diagram

Caption: Workflow for determining inhibitor residence time using the jump dilution method.

Therapeutic Implications and Future Directions

The potent and sustained inhibition of p38 MAPK by Doramapimod made it a promising candidate for treating chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease.[14][18] Its unique mechanism, particularly its long residence time, suggested the potential for durable efficacy. However, clinical development has faced challenges, including reports of hepatotoxicity at higher doses and a lack of overwhelming efficacy in some trials, which has been a common issue for p38 inhibitors.[11][14]

Despite these setbacks, Doramapimod remains an invaluable tool for researchers. Its well-characterized, unique mechanism of action provides a benchmark for the development of new kinase inhibitors. Understanding the structural and kinetic basis for its high affinity and slow dissociation continues to inform the design of next-generation therapeutics with improved safety and efficacy profiles, not only for inflammatory diseases but also for other indications where p38 MAPK is implicated, such as oncology and neuropathic pain.[8][14]

References

-

Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe.com. Retrieved from [Link]

-

Lee, J. C., & Young, P. R. (1998). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. Retrieved from [Link]

-

Bachstetter, A. D., & Van Eldik, L. J. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience. Retrieved from [Link]

-

Kleman, A. M., et al. (2014). A High-Throughput Method for Measuring Drug Residence Time Using the Transcreener ADP Assay. PubMed. Retrieved from [Link]

-

Kim, C., et al. (2019). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. PubMed Central. Retrieved from [Link]

-

Boehringer Ingelheim. (n.d.). P38 MAPK Inhibitor I BIRB 796. opnme.com. Retrieved from [Link]

-

Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. Retrieved from [Link]

-

Wang, T., et al. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. Research Square. Retrieved from [Link]

-

Patsnap. (n.d.). Doramapimod - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]

-

Liu, F., et al. (2019). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. Retrieved from [Link]

-

Unciti-Broceta, A., et al. (2019). Abstract C085: A new method to determine drug-target residence time of kinase inhibitors in living cells. Molecular Cancer Therapeutics. Retrieved from [Link]

-

BellBrook Labs. (2015). Measuring Dissociation Rates and Residence Times for Kinase Inhibitors. Retrieved from [Link]

Sources

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 5. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 7. selleckchem.com [selleckchem.com]

- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. A High-Throughput Method for Measuring Drug Residence Time Using the Transcreener ADP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]

- 14. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) [mdpi.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Doramapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide on the Biological Potential of the (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol Scaffold

Abstract

The (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol scaffold represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. While direct biological data for this specific molecule is not extensively available in peer-reviewed literature, its structural motifs—a substituted phenyl ring linked to a methyl-imidazole moiety—are prevalent in a wide array of pharmacologically active agents. This technical guide provides a comprehensive analysis of this scaffold, drawing upon structure-activity relationships (SAR) of closely related analogs to infer its potential biological activities. We delve into prospective applications in oncology, infectious diseases, and neuro-inflammatory conditions. Furthermore, this guide outlines a plausible synthetic pathway for the title compound and proposes detailed experimental workflows for its future biological evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and related chemical scaffolds.

Introduction: Unveiling a Scaffold of Interest

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The imidazole ring, a five-membered aromatic heterocycle, is a well-established pharmacophore present in numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[2] The specific molecule, this compound (Figure 1), with CAS Number 1017789-63-7, combines this versatile imidazole core with a methoxy-substituted phenyl ring, a feature also associated with diverse biological activities.[3][4]

While commercial vendors suggest its potential as a lead compound for central nervous system (CNS) and chronic inflammatory diseases, a thorough review of the scientific literature reveals a lack of specific studies on its biological activity.[3] This guide, therefore, adopts a predictive and analytical approach, leveraging the wealth of information available for structurally analogous compounds to build a strong case for the investigation of this particular scaffold.

| Compound Name | This compound |

| CAS Number | 1017789-63-7 |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Structure | |

| Figure 1: Chemical structure and key identifiers of the title compound. |

Structure-Activity Relationship (SAR) Analysis of Related Phenyl-Imidazole Scaffolds

The biological activity of a molecule is intrinsically linked to its chemical structure. By examining the activities of compounds with similar core structures, we can infer the potential pharmacological profile of this compound. The phenyl-imidazole motif is a recurring feature in compounds with demonstrated anticancer, antifungal, and kinase inhibitory properties.

Table 1: Comparative Analysis of Biologically Active Phenyl-Imidazole Analogs

| Analog Structure | Biological Activity | Key Structural Features & Inferences for Title Compound | Reference(s) |

| Various 1,2,4-trisubstituted imidazoles | Anti-inflammatory and antifungal | The presence of a methoxyphenyl group was associated with potent activity. The title compound's methoxyphenyl moiety suggests potential for similar activities. | [5] |

| Long-chain imidazole-based ionic liquids | Anticancer (neuroblastoma and leukemia cell lines) | Imidazole derivatives can exhibit potent cytotoxicity against cancer cell lines. This suggests a potential avenue for investigating the anticancer properties of the title compound. | [6][7] |

| Imidazole-containing tyrosine kinase inhibitors | Inhibition of VEGFR-2 and EGFR | The phenyl-imidazole scaffold is a key component of several tyrosine kinase inhibitors. The title compound could potentially interact with the ATP-binding site of various kinases. | [8][9] |

| Imidazole-based p38 MAP kinase inhibitors | Anti-inflammatory | The imidazole core is central to a class of p38 MAP kinase inhibitors, suggesting a potential role for the title compound in modulating inflammatory pathways. | [10] |

| Phenyl imidazole derivatives | Hedgehog signaling pathway inhibition | The phenyl-imidazole scaffold has been successfully utilized to develop potent inhibitors of the Smoothened (SMO) receptor in the Hedgehog pathway. | [11][12] |

| Imidazole derivatives for neurodegenerative diseases | Modulation of neuro-inflammation and neuroprotection | Imidazole-based compounds are being explored for their potential to treat Alzheimer's and other neurodegenerative diseases by targeting neuro-inflammatory pathways.[13][14] The title compound's structure aligns with scaffolds investigated for neuroprotective effects.[15][16] | [13][14][15][16] |

Postulated Mechanisms of Action and Signaling Pathways

Based on the SAR analysis, the this compound scaffold could potentially exert its biological effects through the modulation of key cellular signaling pathways, particularly those involving protein kinases.

Hypothetical Kinase Inhibition

Many phenyl-imidazole derivatives function as ATP-competitive kinase inhibitors.[17][18][19] The imidazole ring can act as a hinge-binding motif, while the substituted phenyl ring can occupy the hydrophobic pocket of the kinase active site. The methoxy and methyl substitutions on the phenyl and imidazole rings, respectively, of the title compound could play a crucial role in determining its selectivity and potency against a specific kinase or a family of kinases.

Caption: Hypothetical signaling pathways potentially modulated by the title compound.

Proposed Synthetic Route

The synthesis of this compound can be approached through established methods for the formation of N-aryl imidazoles, such as the Ullmann condensation or the Suzuki-Miyaura cross-coupling reaction. A plausible retrosynthetic analysis suggests a convergent approach.

Caption: A plausible synthetic workflow for the title compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 4-Bromo-3-methoxybenzaldehyde (Intermediate B) This can be achieved through the bromination of vanillin (Starting Material 1).

-

Dissolve vanillin in a suitable solvent such as acetic acid.

-

Slowly add a solution of bromine (Starting Material 2) in acetic acid at room temperature while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to obtain pure 4-bromo-3-methoxybenzaldehyde.

Step 2: Synthesis of 4-Methyl-1H-imidazole (Intermediate C) This can be prepared via the Debus-Radziszewski imidazole synthesis.

-

Combine methylglyoxal, aqueous ammonia, and formaldehyde (Starting Materials 3) in a reaction vessel.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., chloroform).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization.

Step 3: Synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (Intermediate A) via Ullmann Condensation [20][21][22]

-

To a reaction flask, add 4-bromo-3-methoxybenzaldehyde (Intermediate B), 4-methyl-1H-imidazole (Intermediate C), a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a high-boiling polar solvent such as DMF or DMSO.

-

Heat the reaction mixture at 110-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Alternative Step 3: Synthesis of Intermediate A via Suzuki-Miyaura Cross-Coupling [23][24][25][26][27]

-

Prepare the corresponding boronic acid or ester of 4-methyl-1H-imidazole.

-

In a reaction flask, combine 4-bromo-3-methoxybenzaldehyde (Intermediate B), the imidazole boronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the mixture under reflux under an inert atmosphere until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of this compound (Target Compound)

-

Dissolve 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (Intermediate A) in a suitable solvent such as methanol or ethanol.

-

Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a few hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Proposed Biological Evaluation Workflow

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Sources

- 1. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound [cymitquimica.com]

- 5. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Imidazole: Multi-targeted Therapeutic Leads for the Management of...: Ingenta Connect [ingentaconnect.com]

- 15. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Suzuki Coupling [organic-chemistry.org]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol therapeutic potential

An In-depth Technical Guide to the Therapeutic Potential of (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Imidazole-Based Compound

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents, particularly in oncology.[3][4] This guide delves into the therapeutic potential of a specific, yet underexplored, imidazole-containing compound: this compound. While direct preclinical data for this molecule is nascent, its structural features suggest a compelling hypothesis for its mechanism of action, primarily as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating this compound. We will explore its hypothesized mechanism of action, provide detailed protocols for its synthesis and biological evaluation, and discuss the critical steps required to translate a promising molecule into a viable therapeutic candidate.

The Compound: Structure and Rationale

This compound is a small molecule featuring a central phenyl ring substituted with a methanol group, a methoxy group, and a 4-methyl-1H-imidazole moiety.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₄N₂O₂[5]

-

Molecular Weight: 218.25 g/mol [5]

-

CAS Number: 1017789-63-7[5]

The imidazole ring is a key pharmacophore known to interact with a variety of biological targets, including kinases.[1] The substitution pattern on the phenyl ring, particularly the methoxy and methanol groups, can significantly influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Hypothesized Mechanism of Action: Targeting the TAK1 Signaling Pathway

We hypothesize that this compound functions as an inhibitor of TAK1. TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical node in signaling pathways that regulate inflammation, immunity, and cell survival.[6][7] In many cancers, TAK1 is constitutively active and promotes tumor growth, metastasis, and resistance to therapy.[8][9]

The Role of TAK1 in Cancer

TAK1 is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and TGF-β.[8][10] Once activated, TAK1 phosphorylates and activates downstream kinases, leading to the activation of key transcription factors such as NF-κB and AP-1.[6] These transcription factors drive the expression of genes involved in:

-

Inflammation: Promotes a pro-tumorigenic inflammatory microenvironment.[9]

-

Cell Survival: Upregulates anti-apoptotic proteins, protecting cancer cells from death.[8]

-

Angiogenesis: Stimulates the formation of new blood vessels to supply the tumor.[8]

-

Metastasis: Enhances cancer cell invasion and migration.[6]

By inhibiting TAK1, this compound could potentially block these pro-cancerous signaling cascades, leading to tumor cell death and the suppression of tumor growth.[7]

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action via TAK1 inhibition.

Experimental Protocols for Validation

To validate the therapeutic potential of this compound as a TAK1 inhibitor, a series of in vitro and in vivo experiments are necessary.

Synthesis of this compound

A plausible synthetic route involves a two-step process: N-arylation of 4-methylimidazole followed by reduction of the aldehyde.

Step 1: N-Arylation of 4-methylimidazole with 4-fluoro-3-methoxybenzaldehyde

-

To a solution of 4-methylimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluoro-3-methoxybenzaldehyde (1.1 eq) to the reaction mixture.

-

Heat the reaction to 120 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde.

Step 2: Reduction of the Aldehyde to the Alcohol

-

Dissolve 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[11]

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

In Vitro Kinase Assay

This assay will determine the direct inhibitory effect of the compound on TAK1 activity.

-

Recombinant human TAK1/TAB1 enzyme is incubated with the test compound at various concentrations.

-

The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a peptide substrate).

-

The reaction is allowed to proceed for a specified time at 30 °C.

-

The amount of phosphorylated substrate is quantified using a suitable method (e.g., radiometric assay with ³²P-ATP or a fluorescence-based assay).

-

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.

Cell-Based Assays

Cell Viability Assay (MTT Assay)

-

Seed cancer cell lines (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer) in 96-well plates.

-

After 24 hours, treat the cells with increasing concentrations of the compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 value, the concentration that inhibits 50% of cell growth.

Western Blot Analysis

-

Treat cancer cells with the compound for various times.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of TAK1 downstream targets (e.g., p-NF-κB, p-JNK, p-p38).

-

Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.

In Vivo Efficacy Study (Xenograft Model)

-

Implant cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of immunodeficient mice.

-

When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Administer the compound orally or intraperitoneally at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase | IC50 (nM) |

| TAK1 | TBD |

| Kinase A | TBD |

| Kinase B | TBD |

| Kinase C | TBD |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Histotype | GI50 (µM) |

| MDA-MB-231 | Breast Cancer | TBD |

| HCT-116 | Colon Cancer | TBD |

| A549 | Lung Cancer | TBD |

| Normal Fibroblasts | Normal | TBD |

Table 3: In Vivo Anti-tumor Efficacy in MDA-MB-231 Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | TBD |

| Compound (Oral) | TBD | TBD | TBD |

| Compound (IP) | TBD | TBD | TBD |

Pharmacokinetic Considerations

For any compound to be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early assessment of these properties is crucial.

-

Solubility: The compound's solubility in aqueous and organic solvents will influence its absorption and formulation.

-

Metabolic Stability: Incubation with liver microsomes can predict the extent of first-pass metabolism.[12] The methoxy group on the phenyl ring could be a potential site of metabolism (O-demethylation).[12]

-

Oral Bioavailability: In vivo studies in animal models (e.g., rats, dogs) are necessary to determine the fraction of the orally administered dose that reaches systemic circulation.[13][14]

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel anti-cancer agent. Its structural similarity to known kinase inhibitors and the critical role of TAK1 in cancer pathogenesis provide a strong rationale for its investigation.

The experimental framework outlined in this guide provides a clear path forward for validating its therapeutic potential. Future work should focus on:

-

Lead Optimization: If the initial compound shows promising activity, medicinal chemistry efforts can be employed to improve its potency, selectivity, and pharmacokinetic properties.

-

Biomarker Development: Identifying biomarkers that predict sensitivity to TAK1 inhibition could help in patient selection for future clinical trials.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapies or targeted agents could lead to more effective treatment regimens.[7][8]

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, potentially leading to a new and effective treatment for cancer.

References

- Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents.

-

Totzke, J., Gurbani, D., & Singh, S. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Frontiers in Oncology, 9, 1183. [Link]

-

Gurbani, D. (2017). Targeting Transforming Growth Factor Beta-Activated Kinase 1 as a Therapeutic Strategy in Cancer and Immune Disease. Duke University. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, M. R. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Pharmaceuticals, 16(7), 1018. [Link]

-

Melisi, D., & Calvani, M. (2020). TAK1 Inhibitor Enhances the Therapeutic Treatment for Glioblastoma. Cancers, 12(10), 2880. [Link]

-

Singh, S., & Gurbani, D. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Oncotarget, 11(22), 2055–2069. [Link]

-

Abdel-Gawad, H., Al-Ostoot, F. H., & Al-Tamimi, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3149. [Link]

-

Kumar, A., & Singh, P. (2018). Imidazoles as potential anticancer agents. Current medicinal chemistry, 25(26), 3110–3149. [Link]

-

Kaur, R., & Kumar, R. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(13), 5139. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Active Biopharma Corp. (n.d.). This compound. Retrieved from [Link]

-

Ubukata, K., et al. (2011). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. Food and Chemical Toxicology, 49(11), 2849-2858. [Link]

-

Li, L., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 40(9), 1733–1742. [Link]

-

Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566–578. [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 7. mdpi.com [mdpi.com]

- 8. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol in Kinase Inhibitor Scaffolding: A Technical Guide for Drug Development Professionals

Abstract

The imidazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with various biological targets.[1][2] This technical guide delves into the scientific landscape surrounding a specific, promising derivative: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol. While direct literature on this exact molecule is emerging, its structural features strongly suggest its potential as a key intermediate or a lead compound in the development of targeted therapies, particularly in the realm of kinase inhibition for oncology. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its probable synthesis, potential biological significance, and a strategic workflow for its investigation and development. We will explore analogous structures and established methodologies to build a robust framework for advancing this compound from a laboratory curiosity to a potential clinical candidate.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic and steric properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[1][3] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][4]

A significant area of interest for imidazole-based compounds is the inhibition of protein kinases.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] The imidazole core can be strategically functionalized to create potent and selective kinase inhibitors that target the ATP-binding site of these enzymes.[6] The subject of this guide, this compound, possesses key structural motifs—a substituted phenyl ring linked to a methyl-imidazole—that are frequently observed in known kinase inhibitors. The methoxy and methanol groups offer additional points for hydrogen bonding and further chemical modification, making this a molecule of significant interest.

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a substituted benzaldehyde and a suitable imidazole precursor. The key steps would likely involve the formation of the imidazole ring followed by functional group manipulations on the phenyl ring.

Proposed Synthetic Workflow

The following is a detailed, step-by-step methodology for a probable synthesis of this compound, based on common organic synthesis techniques for similar compounds.[7][8]

Step 1: Synthesis of 4-fluoro-3-methoxybenzaldehyde (Starting Material) This starting material can often be sourced commercially or synthesized from vanillin through a series of protection, fluorination, and deprotection steps.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Imidazole Moiety This step is crucial for forming the core structure.

-

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-imidazole (1.2 equivalents) in a suitable polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a strong base, such as sodium hydride (NaH, 1.3 equivalents), portion-wise at 0 °C to deprotonate the imidazole nitrogen. Allow the mixture to stir for 30 minutes at this temperature.

-

Slowly add a solution of 4-fluoro-3-methoxybenzaldehyde (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to a temperature between 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the resulting aldehyde, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, by column chromatography on silica gel.

-